ethyl 6-bromo-5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound with a molecular formula of C20H17BrO6 and an average mass of 433.249 Da . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of science.
Mechanism of Action
Target of action
Many compounds containing the benzo[b]furan moiety are known to interact with various biological targets, including enzymes, receptors, and ion channels . .
Mode of action
The mode of action of a compound depends on its specific targets. For example, some compounds might inhibit enzyme activity, while others might activate or block receptors
Biochemical pathways
Compounds can affect various biochemical pathways depending on their targets. For example, they might influence signal transduction pathways, metabolic pathways, or gene expression
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound influence its bioavailability and pharmacokinetics. These properties depend on various factors, including the compound’s chemical structure, its interactions with biological molecules, and the characteristics of the biological system in which it is present
Result of action
The molecular and cellular effects of a compound’s action depend on its targets and mode of action. These effects might include changes in cell function, cell death, or alterations in the levels of specific molecules
Action environment
Environmental factors can influence a compound’s action, efficacy, and stability. These factors might include temperature, pH, the presence of other molecules, and the characteristics of the biological system in which the compound is present
Preparation Methods
The synthesis of ethyl 6-bromo-5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate involves several steps. Typically, the process begins with the bromination of a suitable precursor, followed by esterification and benzoylation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.
Chemical Reactions Analysis
Ethyl 6-bromo-5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 6-bromo-5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 6-bromo-5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can be compared to other benzofuran derivatives, such as:
Ethyl 6-bromo-2-methylbenzofuran-3-carboxylate: Similar in structure but lacks the methoxybenzoyl group, which may affect its biological activity and chemical reactivity.
Ethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate: Lacks the bromine atom, which can influence its reactivity in substitution reactions.
Ethyl 6-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylate: Contains a hydroxyl group instead of the methoxybenzoyl group, altering its solubility and interaction with biological molecules.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-bromo-5-(2-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO6/c1-4-25-20(23)18-11(2)26-16-10-14(21)17(9-13(16)18)27-19(22)12-7-5-6-8-15(12)24-3/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDDEAGDBNQGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=CC=C3OC)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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